molecular formula C10H8F7N B1353948 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline CAS No. 238098-26-5

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Cat. No. B1353948
M. Wt: 275.17 g/mol
InChI Key: QVAUOEHPYOFAQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aniline derivatives can be achieved through various methods. For instance, the condensation of aniline with glyoxal and formaldehyde in a stoichiometric ratio leads to the formation of tetraphenyl tetraazabicyclooctane derivatives. This reaction, catalyzed by formic acid, has been shown to produce high yields of substituted derivatives, as demonstrated in the synthesis of 2,4,6,8-tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane (1f) . Another synthetic approach involves a multi-step reaction including alkylation, Heck reaction, and reduction, as seen in the creation of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline (5) from 2-bromofluorene, 1-bromooctane, and p-nitrostyrene .

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structure of aniline derivatives. The study of the N-C-N moiety in the tetraazabicyclooctane derivatives revealed an anomeric effect, characterized by a reduction in N-pyramidality and shorter C-N bond lengths, indicating a significant interaction within the molecule . Similarly, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined, showing crystallization in the monoclinic space group and providing detailed geometric parameters .

Chemical Reactions Analysis

The reactivity of aniline derivatives can be inferred from their structural properties. The anomeric effect observed in the N-C-N moieties suggests a potential influence on the chemical reactivity of these compounds . However, the provided papers do not detail specific chemical reactions involving the compound "2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline," and thus, a direct analysis of its reactivity cannot be conducted from the current data.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be explored through spectroscopic techniques. For example, 1H-NMR spectroscopy has shown that the splitting pattern of methylenic protons in tetraazabicyclooctane derivatives is influenced by solvent polarity . The optical properties of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline were investigated using UV-Vis and fluorescence spectra, indicating potential applications in optoelectronic devices . Theoretical calculations, including HF and DFT methods, were employed to predict the vibrational frequencies, electronic absorption spectra, and other properties of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, with results showing good agreement with experimental data .

Scientific Research Applications

  • Reactions with Carbonyl Compounds and Aniline : 2,2-Difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin and its isomer have been studied for their reactions with carbonyl compounds and aniline, which result in colored ethylenic derivatives and corresponding oxazaborins (Vanallan & Reynolds, 1969).

  • Ultraviolet Spectra Studies : Research on the ultraviolet spectra of aniline and its derivatives in various solutions has shown that modifications like N-methylation of the amino-group and introduction of a methyl group or halogen atom into the phenyl or pyridyl ring can lead to significant bathochromic shifts (Cumper & Singleton, 1968).

  • Molecular Weight Growth in Atmospheric Chemistry : In the study of Titan's atmosphere, protonated aniline, a simple nitrogen-bearing molecule, is speculated to play a role in molecular weight growth chemistry. This research provides insights into the reactions of aniline derivatives in such environments (Kelly et al., 2019).

  • Organometallic Product Formation : The reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl leads to the formation of ironcarbonyl organometallic products, illustrating the compound's potential in creating complex organometallic structures (Wang et al., 1999).

  • Synthesis and Reactions with Other Compounds : The synthesis and reactions of various derivatives of aniline with other compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, have been explored, showing its versatility in chemical synthesis (Pimenova et al., 2003).

  • Catalytic Applications : Anilines have been used in the transesterification of cyclic carbonates, indicating their potential as catalysts in certain chemical reactions (Selva et al., 2008).

  • Antibacterial Activity and Structural Analysis : Studies on 4-methyl-(2-nitrobenzylidene)aniline have shown its potential antibacterial activity, with its structure analyzed using various spectroscopic techniques (Mini et al., 2020).

  • Electrical Conductivity : Research on polyaniline, a derivative of aniline, has demonstrated its potential in creating electrically conducting materials with hexagonally self-assembled nanostructures (Tiitu et al., 2004).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F7N/c1-5-4-6(2-3-7(5)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAUOEHPYOFAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432922
Record name 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

CAS RN

238098-26-5
Record name 2-Methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Heptafluoroisoproyl-2methylaniline
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